An In-depth Technical Guide to D-Mannose-13C6,d7: Structure, Metabolism, and Applications
An In-depth Technical Guide to D-Mannose-13C6,d7: Structure, Metabolism, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled monosaccharide D-mannose-13C6,d7, with a primary focus on the well-documented D-mannose-13C6. It details its structure, physicochemical properties, and its role as a tracer in metabolic research. This document also outlines key experimental methodologies and visualizes its metabolic pathway to facilitate a deeper understanding for research and drug development applications. While D-mannose fully labeled with Carbon-13 (¹³C₆) is readily available, the combined labeling with seven deuterium atoms (d7) suggests a custom-synthesized variant for specific mass spectrometry-based analyses.
Core Concepts: D-Mannose and Isotopic Labeling
D-mannose is a C-2 epimer of glucose and a naturally occurring simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1][2][3] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), into the D-mannose structure creates a powerful tool for researchers. These non-radioactive, heavy isotopes act as tracers, allowing for the precise tracking and quantification of molecules through biological pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR).[1][2]
D-mannose-13C6 indicates that all six carbon atoms in the mannose molecule have been replaced with the ¹³C isotope. This uniform labeling provides a distinct mass shift (M+6) compared to the unlabeled molecule, making it an excellent internal standard for metabolic flux analysis and biomolecular NMR.[4][5]
Structure and Physicochemical Properties
The fundamental structure of D-mannose-13C6 is identical to that of its unlabeled counterpart, with the key difference being the isotopic composition of the carbon backbone.
Chemical Structure of D-Mannose-13C6:
The IUPAC name for D-Mannose-13C6 is (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-¹³C₆)hexanal.[6] Its structure can be represented in both open-chain and cyclic (pyranose) forms.
SMILES String: O[13CH2][13C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[13C@@H]1O[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for D-mannose-13C6, compiled from various suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₆H₁₂O₆ | [5] |
| Molecular Weight | 186.11 g/mol | [4][5][6] |
| CAS Number | 287100-74-7 | [4][5][7] |
| Isotopic Purity | ≥98 atom % ¹³C | [5] |
| Chemical Purity | ≥98% | [4][5] |
| Physical Form | Powder | [5] |
| Melting Point | 133 °C | [5] |
| Optical Activity | [α]20/D +14.5°, c = 1 in H₂O | [5] |
| Mass Shift | M+6 | [5] |
Experimental Protocols: Metabolic Flux Analysis using D-Mannose-13C6
D-mannose-13C6 is frequently used in metabolic flux analysis to trace the fate of mannose through various metabolic pathways. Below is a generalized methodology for a cell-based assay.
Objective:
To quantify the incorporation of D-mannose into glycoproteins and its entry into central carbon metabolism.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) and supplements
-
D-Mannose-13C6
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to a desired confluency (typically 70-80%).
-
Replace the standard culture medium with a medium containing a known concentration of D-mannose-13C6. The concentration and labeling duration will depend on the specific experimental goals and cell type.
-
Incubate the cells for the desired time period (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using a chloroform/methanol/water system) to separate polar metabolites from lipids and proteins.
-
Collect the polar metabolite fraction and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS system equipped with a suitable column (e.g., HILIC for polar metabolites).
-
Develop a targeted MS method to detect and quantify the ¹³C-labeled isotopologues of downstream metabolites of mannose, such as mannose-6-phosphate, fructose-6-phosphate, and GDP-mannose.
-
-
Data Analysis:
-
Integrate the peak areas for the different isotopologues of each metabolite.
-
Calculate the fractional labeling to determine the contribution of exogenous D-mannose-13C6 to each metabolite pool.
-
Use metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network.
-
Visualization of D-Mannose Metabolism
D-mannose enters the cell and is rapidly phosphorylated. It can then either be directed towards glycolysis or used for the synthesis of activated mannose donors for glycosylation reactions.
Caption: Metabolic pathway of D-Mannose within a mammalian cell.
Applications in Research and Drug Development
The use of D-mannose-13C6 and other isotopically labeled sugars is invaluable in several areas of biomedical research:
-
Metabolic Disease Research: Tracing mannose metabolism can provide insights into congenital disorders of glycosylation (CDG), a group of rare genetic diseases.[8][9]
-
Oncology: Cancer cells often exhibit altered glycosylation patterns. D-mannose-13C6 can be used to study these changes and identify potential therapeutic targets.
-
Infectious Disease: D-mannose is known to inhibit the adhesion of certain bacteria, such as E. coli, to urothelial cells, which is relevant for urinary tract infection (UTI) research.[8][10][11] Labeled mannose can help in understanding the mechanisms of bacterial adhesion and the effects of mannose-based therapies.
-
Drug Development: Stable isotope-labeled compounds are essential in drug development for quantitative analysis in pharmacokinetic and pharmacodynamic (PK/PD) studies.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]
- 5. D -Mannose-13C6 13C 98atom 287100-74-7 [sigmaaldrich.com]
- 6. D-Mannose-13C6 | C6H12O6 | CID 131877173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. D-Mannose: Uses and Risks [webmd.com]
- 9. D-Mannose: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-mannose: Uses, UTIs, benefits, and risks [medicalnewstoday.com]
